5-methyl-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-carboxamide
Descripción
The compound 5-methyl-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The carboxamide moiety is linked to a phenylethyl side chain bearing a 1,2,3-triazole ring.
Propiedades
IUPAC Name |
5-methyl-1-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-16-19(14-24-27(16)18-10-6-3-7-11-18)21(28)25-20(15-26-22-12-13-23-26)17-8-4-2-5-9-17/h2-14,20H,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRWSZIXFBFXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-methyl-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, synthesizing findings from various studies.
Synthesis
The synthesis of 5-methyl-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions that integrate triazole and pyrazole moieties. The compound can be synthesized through the reaction of 3-(5-methyl-1-phenyl-1H-triazol-4-yl)-1-phenyl-1H-pyrazole with appropriate acylating agents under controlled conditions to yield the desired carboxamide derivative .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cell Line Testing : The compound exhibited IC50 values in the micromolar range against multiple cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest |
| HCT116 | 0.95 | Inhibition of VEGF-induced proliferation |
2. Anti-inflammatory Effects
The pyrazole scaffold has been recognized for its anti-inflammatory properties. Compounds similar to the one discussed have shown effectiveness in reducing inflammatory markers in vitro and in vivo models. The mechanism often involves inhibition of cyclooxygenase enzymes (COX) and modulation of cytokine release .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells, often mediated by caspase activation.
- Cell Cycle Arrest : It has been observed to halt cell cycle progression at specific phases, particularly G2/M phase.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on MCF7 Cells : In a controlled study, a derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, showcasing its potential as a potent anticancer agent .
- In Vivo Models : Animal studies demonstrated that administration of pyrazole derivatives led to significant tumor regression in xenograft models, further supporting their therapeutic potential .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have demonstrated the anticancer properties of pyrazole derivatives, including the compound in focus. Pyrazoles are known for their ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity. In a comparative study, derivatives of pyrazole were shown to have IC50 values ranging from 0.26 µM to 49.85 µM against different cancer types, highlighting the compound's potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-methyl-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-carboxamide | MCF7 | X (to be determined) |
| Pyrazole Derivative A | A549 | 26 |
| Pyrazole Derivative B | MCF7 | 3.79 |
Anti-inflammatory Properties
Pyrazole compounds are also recognized for their anti-inflammatory effects. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The specific mechanism often involves the modulation of signaling pathways related to inflammation.
Molecular Docking Studies
Molecular docking studies have provided insights into how 5-methyl-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-carboxamide interacts with target proteins involved in cancer proliferation and inflammation. The docking analysis revealed that the compound binds effectively to the ATP-binding pocket of key kinases involved in tumor growth .
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions, yielding a product that can be characterized by various spectroscopic methods (NMR, IR). For example, one synthesis route involved the reaction of triazole derivatives with phenyl-pyrazole aldehydes .
Clinical Relevance
While direct clinical studies on this specific compound may be limited, the broader category of pyrazole derivatives has been extensively studied for their therapeutic potential. For instance:
Comparación Con Compuestos Similares
Structural Modifications and Their Implications
The target compound differs from analogs in two key regions:
Methyl groups are less polar than chloro substituents, which may influence solubility and crystalline packing .
Carboxamide Side Chain: The triazolylethyl group replaces the 4-cyano substituent found in compounds like 3a–3d. Triazoles can participate in hydrogen bonding and π-π stacking, which are absent in cyano groups. This modification could enhance binding affinity in biological systems or improve thermal stability .
Physicochemical Properties
Table 1 compares the target compound with select analogs from :
| Compound ID | Substituents (Pyrazole) | Carboxamide Side Chain | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|---|
| 3a | 5-Cl, 3-Me | 4-Cyano, 1-phenyl | 68 | 133–135 | C21H15ClN6O |
| 3b | 5-Cl, 3-Me | 4-Cyano, 1-(4-Cl-phenyl) | 68 | 171–172 | C21H14Cl2N6O |
| 3c | 5-Cl, 3-Me | 4-Cyano, 1-(p-tolyl) | 62 | 123–125 | C22H17ClN6O |
| 3d | 5-Cl, 3-Me | 4-Cyano, 1-(4-F-phenyl) | 71 | 181–183 | C21H14ClFN6O |
| Target Compound | 5-Me, 3-H | Triazolylethyl | N/A | Hypothetically lower | C22H20N6O |
Key Observations :
- Melting Point: Triazoles often form less rigid crystals than cyano groups, suggesting the target compound may have a lower melting point than 3a–3d.
- Solubility: The triazole’s polarity could improve aqueous solubility relative to cyano-substituted analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-carboxamide?
- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole intermediate, followed by coupling with a triazole-containing amine. Hydrolysis under basic conditions (e.g., NaOH) yields the carboxylic acid derivative, which is then functionalized via amide bond formation using coupling agents like EDCI or HATU .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification may require column chromatography or recrystallization.
Q. How can the solubility limitations of this compound in aqueous media be addressed for biological assays?
- Methodology : Use co-solvents such as DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility. Alternatively, synthesize prodrug derivatives (e.g., ester or PEGylated analogs) to improve bioavailability .
- Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry.
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) stretches.
- NMR : Use ¹H/¹³C NMR to confirm pyrazole and triazole ring protons/carbons (e.g., pyrazole C4 carbonyl at ~160 ppm in ¹³C NMR).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z calculated from molecular formula) .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodology : Apply factorial design to screen variables (e.g., temperature, solvent, catalyst loading). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Reaction Temp. | 60°C | 100°C |
| Solvent (DMF vol.) | 5 mL | 10 mL |
| K₂CO₃ Equiv. | 1.0 | 1.5 |
| Use ANOVA to identify significant factors and optimize yield . |
Q. What computational strategies predict reaction pathways for derivatives of this compound?
- Methodology : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and energy barriers. Software like Gaussian or ORCA can simulate reaction mechanisms (e.g., cyclocondensation or amide coupling) .
- Validation : Compare computed IR/NMR spectra with experimental data to verify accuracy .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Case Study : If one study reports enzyme inhibition (IC₅₀ = 10 nM) while another shows no activity, evaluate:
- Purity : Check via HPLC (≥95% purity required).
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents may alter binding.
- Structural Confirmation : Re-examine X-ray crystallography or NOESY NMR for conformational discrepancies .
Future Directions
- Derivative Synthesis : Explore substituents on the triazole ring to modulate selectivity (e.g., fluorination for metabolic stability) .
- Mechanistic Studies : Use stopped-flow kinetics or surface plasmon resonance (SPR) to quantify target binding kinetics.
- Cross-Disciplinary Approaches : Integrate machine learning with high-throughput screening to prioritize synthetic routes .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
